1-Cyclohexylcyclopentan-1-amine
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Overview
Description
1-Cyclohexylcyclopentan-1-amine is an organic compound with the molecular formula C11H21N It is characterized by a cyclohexyl group attached to a cyclopentane ring, with an amine group (-NH2) bonded to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexylcyclopentanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method involves the alkylation of cyclopentylamine with cyclohexyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
1-Cyclohexylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the cyclopentane ring.
Cyclopentylamine: Similar structure but lacks the cyclohexyl group.
1-Cyclohexyl-2-aminopropane: Contains an additional carbon in the chain.
Uniqueness: 1-Cyclohexylcyclopentan-1-amine is unique due to its dual ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired .
Biological Activity
1-Cyclohexylcyclopentan-1-amine is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexyl and cyclopentane rings, contributing to its chemical reactivity and biological interactions. The molecular formula for this compound is C11H19N, with a molecular weight of approximately 165.28 g/mol.
Property | Value |
---|---|
Molecular Formula | C11H19N |
Molecular Weight | 165.28 g/mol |
IUPAC Name | This compound |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antidepressant Activity : Studies have shown that compounds similar to this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.
- Neuroprotective Effects : Preliminary data suggest that this compound may offer neuroprotective benefits, potentially through the modulation of oxidative stress pathways.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter receptors, leading to altered signaling pathways that contribute to its observed biological effects.
Case Study 1: Antidepressant Activity
A recent study explored the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in behaviors associated with depression when administered at specific dosages. The study highlighted the compound's potential as a candidate for further development in treating mood disorders.
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that the compound significantly reduced cell death compared to controls, suggesting its potential role in protecting neurons from damage.
Research Findings
Various studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Properties : Some research indicates that this compound may exhibit antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these findings.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how structural modifications can enhance or diminish biological activity. This information is crucial for guiding future drug design efforts.
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-cyclohexylcyclopentan-1-amine |
InChI |
InChI=1S/C11H21N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h10H,1-9,12H2 |
InChI Key |
FBACRGYFOGPVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCCC2)N |
Origin of Product |
United States |
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